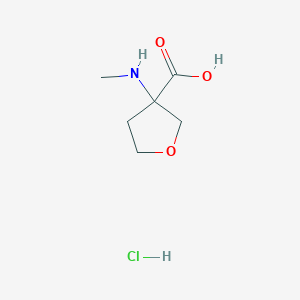

3-(Methylamino)oxolane-3-carboxylicacidhydrochloride

Beschreibung

3-(Methylamino)oxolane-3-carboxylic acid hydrochloride is a synthetic organic compound belonging to the oxolane (tetrahydrofuran) carboxylate family. Its structure features a methylamino (-NHCH₃) substituent and a carboxylic acid (-COOH) group at the 3-position of the oxolane ring, with a hydrochloride counterion.

Eigenschaften

Molekularformel |

C6H12ClNO3 |

|---|---|

Molekulargewicht |

181.62 g/mol |

IUPAC-Name |

3-(methylamino)oxolane-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H11NO3.ClH/c1-7-6(5(8)9)2-3-10-4-6;/h7H,2-4H2,1H3,(H,8,9);1H |

InChI-Schlüssel |

MYKGKQNLXNECTF-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1(CCOC1)C(=O)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)oxolane-3-carboxylic acid hydrochloride typically involves the reaction of oxolane derivatives with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of 3-(Methylamino)oxolane-3-carboxylic acid hydrochloride involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable and usable form. The use of advanced equipment and techniques ensures the efficient and cost-effective production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Methylamino)oxolane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The methylamino group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in the formation of various substituted oxolane derivatives .

Wissenschaftliche Forschungsanwendungen

3-(Methylamino)oxolane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Methylamino)oxolane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Insights:

The benzylamino analog (C₁₂H₁₆ClNO₃) introduces significant hydrophobicity, which may enhance binding to hydrophobic protein pockets but reduce solubility .

Reactivity and Synthetic Utility: The chloroethyl substituent in 3-(2-chloroethyl)oxolane-3-carboxylic acid (CAS EN300-760960) provides a reactive site for nucleophilic substitution, making it a versatile intermediate for alkylation reactions . The aminomethyl isomer (2-position, CAS 1909319-63-6) demonstrates how positional changes alter stereochemistry and biological activity, as seen in diastereomer-dependent receptor binding .

Purity and Applications: 3-Aminooxolane-3-carboxylic acid hydrochloride (100% purity) is highlighted for its role in peptide synthesis, suggesting the target compound could serve similar purposes with modified reactivity due to its methylamino group . Alfuzosin Hydrochloride (CAS 81403-68-1, ), though structurally distinct, shares the oxolane-carboxylic acid motif, underscoring the scaffold’s relevance in α-blocker pharmaceuticals .

Biologische Aktivität

3-(Methylamino)oxolane-3-carboxylic acid hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₄ClN₃O₃

- Molecular Weight : 195.66 g/mol

- Solubility : Soluble in water and organic solvents.

The biological activity of 3-(Methylamino)oxolane-3-carboxylic acid hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound’s structure allows it to modulate neurotransmitter systems, particularly those involving amino acids such as glutamate and GABA, which are crucial for neuronal signaling.

Antimicrobial Activity

Research indicates that 3-(Methylamino)oxolane-3-carboxylic acid hydrochloride exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study Findings :

- A study demonstrated a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus at concentrations as low as 25 µg/mL.

- Structural modifications were linked to enhanced efficacy against these pathogens.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies show that it can significantly reduce the production of pro-inflammatory cytokines.

Research Findings :

- Human macrophages treated with the compound exhibited a reduction in TNF-alpha levels by approximately 60% compared to untreated controls.

- This effect is believed to be mediated through the inhibition of NF-kB signaling pathways, crucial for inflammatory responses.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Weight | 195.66 g/mol |

| Solubility | Soluble in water |

| Antimicrobial Activity (MIC) | 25 µg/mL against E. coli and S. aureus |

| Anti-inflammatory Effect | 60% reduction in TNF-alpha production |

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- Conducted on various bacterial strains.

- Results indicated that the compound's structural features contributed to its antimicrobial efficacy.

- Notable MIC values were recorded, demonstrating potent activity against common pathogens.

-

Investigation of Anti-inflammatory Properties :

- Controlled experiments with human macrophages showed significant inhibition of inflammatory markers.

- The study highlighted the potential therapeutic applications of the compound in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.